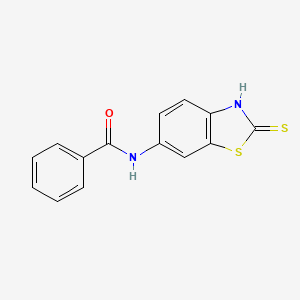

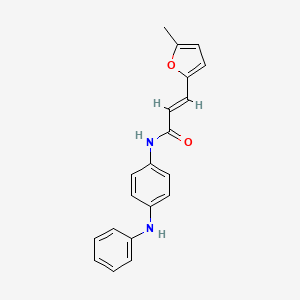

![molecular formula C11H10N4O3 B5727442 1-{4-[(4,6-dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5727442.png)

1-{4-[(4,6-dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,5-Triazines are a class of nitrogen-containing heterocycles . They are well known and continue to be of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .

Synthesis Analysis

Several synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines . These compounds can be prepared from cyanuric chloride via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Molecular Structure Analysis

The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .Chemical Reactions Analysis

Although triazines are aromatic compounds, their resonance energy is much lower than in benzene . Electrophilic aromatic substitution is difficult but nucleophilic aromatic substitution is easier than typical chlorinated benzenes . 2,4,6-Trichloro-1,3,5-triazine is easily hydrolyzed to cyanuric acid by heating with water .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazines can vary greatly depending on their structure. For example, they can exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities .科学的研究の応用

Antitumor Properties

1,3,5-Triazine derivatives have been identified to possess significant antitumor properties . Compounds like hexamethylmelamine and 2-amino-4-morpholino-s-triazine are clinically used to treat cancers such as lung, breast, and ovarian cancer . The triazine structure allows for the attachment of various functional groups that can interact with biological targets, potentially inhibiting the growth of cancer cells.

Aromatase Inhibitory Activity

Some 1,3,5-triazines exhibit aromatase inhibitory activity , which is crucial in the treatment of hormone-sensitive breast cancers . Aromatase inhibitors work by blocking the enzyme aromatase, leading to a decrease in estrogen production, a hormone that can promote the growth of breast cancer cells.

Siderophore-Mediated Drug Applications

The triazine derivatives also show potential as siderophore-mediated drugs . Siderophores are molecules that bind and transport iron in microorganisms, and their analogs can be used to deliver therapeutic agents into bacteria, offering a strategy to combat bacterial infections.

Corticotrophin-Releasing Factor 1 Receptor Antagonists

Certain 1,3,5-triazine compounds are potent corticotrophin-releasing factor 1 receptor antagonists . These antagonists can be used in the treatment of depression, anxiety, and other stress-related disorders as they modulate the stress response in the body.

Leukotriene C4 Antagonists

1,3,5-Triazine derivatives can act as leukotriene C4 antagonists . Leukotrienes are inflammatory mediators, and their antagonists are used to treat asthma and allergic rhinitis by reducing inflammation and constriction in the airways.

Inhibitors of D-Amino Acid Oxidase

The triazine scaffold is utilized in the synthesis of inhibitors for D-amino acid oxidase (DAAO) . DAAO inhibitors have therapeutic potential in the treatment of schizophrenia and other neurological disorders by modulating the levels of D-serine, a co-agonist of the NMDA receptor.

作用機序

Target of Action

It’s known that 1,3,5-triazines, the core structure of this compound, have been used clinically due to their antitumor properties . They have shown significant aromatase inhibitory activity and antitumor activity in human cancer and murine leukemia cell lines .

Mode of Action

It’s known that 1,3,5-triazines interact with their targets through various mechanisms, including inhibition of enzymes and interaction with receptors .

Biochemical Pathways

1,3,5-triazines are known to affect various biochemical pathways, including those involved in cancer progression .

Result of Action

1,3,5-triazines have been reported to have antitumor properties .

Action Environment

It’s known that environmental factors can influence the action of similar compounds .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-(4-acetylanilino)-1H-1,3,5-triazine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3/c1-6(16)7-2-4-8(5-3-7)12-9-13-10(17)15-11(18)14-9/h2-5H,1H3,(H3,12,13,14,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEELJXJVCUYABJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=NC(=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-[(4,6-Dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

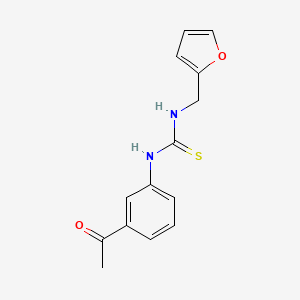

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5727371.png)

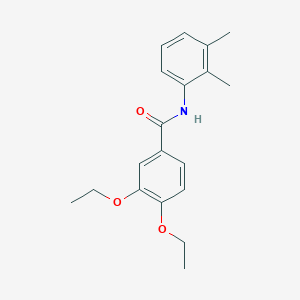

![1-[(4-cyclohexylphenyl)sulfonyl]azepane](/img/structure/B5727375.png)

![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B5727378.png)

![6-chloro-5-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5727407.png)

![N'-{[2-(1-naphthyloxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5727418.png)

![3-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5727420.png)

![1-(2-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5727427.png)